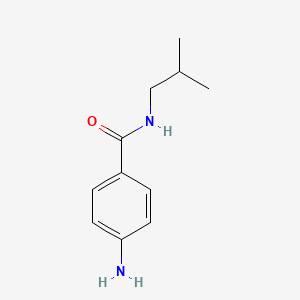

4-amino-N-(2-methylpropyl)benzamide

描述

4-Amino-N-(2-methylpropyl)benzamide is a benzamide derivative characterized by a primary amino group (-NH₂) at the para position of the benzoyl ring and a branched 2-methylpropyl (isobutyl) substituent on the amide nitrogen. This structure confers unique physicochemical properties, such as moderate polarity due to the amino group and enhanced lipophilicity from the branched alkyl chain.

属性

IUPAC Name |

4-amino-N-(2-methylpropyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-8(2)7-13-11(14)9-3-5-10(12)6-4-9/h3-6,8H,7,12H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQBYYILLICOJFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C1=CC=C(C=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(2-methylpropyl)benzamide typically involves the condensation of 4-aminobenzoic acid with 2-methylpropylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis .

化学反应分析

Types of Reactions

4-amino-N-(2-methylpropyl)benzamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products

The major products formed from these reactions include nitrobenzamides, substituted benzamides, and reduced amine derivatives .

科学研究应用

Anticonvulsant Activity

Research has indicated that derivatives of 4-amino-N-(2-methylpropyl)benzamide exhibit anticonvulsant properties. A study on its stereoisomers demonstrated that the compound effectively inhibited seizures in various animal models, particularly in the maximal electric shock test, suggesting its potential as a novel anticonvulsant agent .

| Stereoisomer | Potency (MES Test) | Toxicity Profile |

|---|---|---|

| LY188545 (S isomer) | High (2.2 times more potent than R isomer) | Moderate neurological impairment |

| LY188546 (R isomer) | Lower potency | Least toxic |

Cancer Treatment

Compounds related to this compound have been explored as histone deacetylase inhibitors (HDACi), which are crucial in cancer therapy. HDAC inhibitors can induce apoptosis in cancer cells by increasing histone acetylation levels, thereby activating specific genes involved in cell differentiation and death . Preliminary clinical studies have shown that such inhibitors can be safely administered to humans, marking their significance as therapeutic agents in oncology.

Antiviral Activity

Recent studies have identified that benzamide derivatives, including those similar to this compound, possess antiviral properties against filoviruses such as Ebola and Marburg viruses. These compounds have been shown to inhibit viral entry into host cells effectively . The structural optimization of these derivatives has led to the identification of potent inhibitors with favorable metabolic stability.

Inhibition of Receptor Tyrosine Kinases

The compound has also been investigated for its ability to inhibit various receptor tyrosine kinases, which are critical in cancer progression. A series of synthesized compounds containing the this compound fragment showed significant inhibitory activity against key kinases such as EGFR and HER-2, making them promising candidates for targeted cancer therapies .

| Kinase Target | Inhibition Rate (%) at 10 nM |

|---|---|

| EGFR | 91 |

| HER-2 | 92 |

Anticonvulsant Efficacy Study

A study evaluating the anticonvulsant profile of LY188544 (a derivative of this compound) demonstrated its effectiveness in preventing seizures induced by electrical stimulation and chemical agents. The results indicated a promising safety profile and efficacy comparable to established anticonvulsants like phenobarbital .

Cancer Cell Line Testing

In vitro studies on various cancer cell lines revealed that compounds derived from this compound exhibited potent cytotoxic effects, particularly against hematological malignancies. The compounds were tested against a panel of solid tumors, showing significant promise for further development into anticancer drugs .

作用机制

The mechanism of action of 4-amino-N-(2-methylpropyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to bacterial enzymes, disrupting their function and exhibiting antimicrobial activity .

相似化合物的比较

Table 1: Key Properties of Selected Benzamide Derivatives

<sup>*</sup>LogP values estimated using fragment-based methods or experimentally determined.

<sup>†</sup>Calculated based on molecular formula C₁₁H₁₆N₂O.

Key Observations :

- Lipophilicity : The 2-methylpropyl group in the target compound increases lipophilicity (estimated LogP ~2.1) compared to the n-propyl analog (LogP 1.8) due to branching, which reduces water solubility but enhances membrane permeability .

- Polarity : Substituting with a 2-methoxyethyl group (LogP 0.9) significantly reduces LogP, improving aqueous solubility, which is critical for bioavailability in drug design .

- Complex Derivatives : The chlorobenzyl/methoxyphenyl-substituted analog exhibits a higher LogP (3.5) and melting point (142.9–143.4°C), reflecting stronger intermolecular interactions (e.g., π-π stacking, hydrogen bonding).

生物活性

4-amino-N-(2-methylpropyl)benzamide is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in medicine, and relevant case studies.

This compound is classified as an aminobenzamide derivative. It is synthesized through various organic reactions, often involving the introduction of an amino group to a benzamide structure. The compound's structural formula can be represented as follows:

This compound serves as an intermediate in the synthesis of more complex organic molecules and has been studied for its biochemical properties.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exhibit the following mechanisms:

- Enzyme Inhibition : It may inhibit bacterial enzymes, disrupting their function and exhibiting antimicrobial activity.

- Protein Interactions : Investigated as a biochemical probe to study enzyme activities and protein interactions, indicating potential roles in cellular signaling pathways.

Antimicrobial Activity

Research indicates that this compound has demonstrated antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. Studies suggest that it may modulate inflammatory pathways, providing potential therapeutic benefits in conditions characterized by excessive inflammation.

In Vitro Studies

A study investigating the cytotoxic effects of related benzamides on cancer cell lines found that certain derivatives exhibited significant inhibitory activity against solid tumors. For example, compounds similar to this compound demonstrated IC50 values indicating potent antiproliferative effects against various cancer cell lines .

In Vivo Efficacy

Research on related compounds has indicated their efficacy in vivo. For instance, a study on an analog showed high growth-inhibiting efficacy in animal models with implanted tumors, suggesting that similar mechanisms may be applicable to this compound .

Summary of Biological Activities

| Activity Type | Details |

|---|---|

| Antimicrobial | Inhibits growth of various bacterial strains |

| Anti-inflammatory | Modulates inflammatory pathways |

| Neuroprotective | Potential protective effects against neurodegeneration |

| Anticancer | Exhibits cytotoxicity against solid tumors |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。